molecular formula C14H17N3O4S B3963389 N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide

N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide

Cat. No. B3963389
M. Wt: 323.37 g/mol
InChI Key: PGLWMWSPUUOAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide, also known as DMNTB, is a chemical compound that belongs to the class of thioamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide is primarily based on its ability to inhibit the activity of enzymes that are involved in the biosynthesis of various compounds. Specifically, this compound has been shown to inhibit the activity of thiolase, an enzyme involved in the biosynthesis of coenzyme A. This inhibition leads to a decrease in the levels of coenzyme A, which in turn affects several metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to affect the levels of several metabolites, including acetyl-CoA, malonyl-CoA, and fatty acids. In vivo studies have demonstrated that this compound can reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide is its ability to inhibit the activity of several enzymes involved in various metabolic pathways. This makes it a useful tool for studying the role of these enzymes in different biological processes. However, one of the limitations of this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide. One potential area of research is the development of this compound-based biosensors for the detection of various compounds. Additionally, further studies are needed to investigate the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective compounds.

Scientific Research Applications

N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the activity of several enzymes involved in cancer cell proliferation. In chemical biology, this compound has been used as a tool to study the role of thioamides in protein-ligand interactions. Additionally, this compound has been investigated for its potential applications in the development of biosensors and other analytical techniques.

properties

IUPAC Name

N-(2,6-dimethylmorpholine-4-carbothioyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-7-16(8-10(2)21-9)14(22)15-13(18)11-4-3-5-12(6-11)17(19)20/h3-6,9-10H,7-8H2,1-2H3,(H,15,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLWMWSPUUOAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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